BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data for 2-
Chloroisonicotinaldehyde: An In-depth Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloroisonicotinaldehyde

Cat. No.: B027911

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Chloroisonicotinaldehyde, a significant building block in medicinal chemistry
and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analyses. This document is intended to serve as a valuable resource for researchers in
identity confirmation, purity assessment, and further structural elucidation studies involving this
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

13C NMR Data

The 3C NMR spectrum of 2-Chloroisonicotinaldehyde provides insights into the electronic
environment of each carbon atom in the molecule. The chemical shifts are influenced by the

electronegativity of the chlorine atom, the nitrogen atom in the pyridine ring, and the carbonyl
group of the aldehyde.

Table 1: 3C NMR Spectroscopic Data for 2-Chloroisonicotinaldehyde
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Carbon Atom Chemical Shift (6, ppm) Multiplicity
C=0 ~190-193 Singlet

C2 (C-Cl) ~150-153 Singlet

C3 (C-CHO) ~135-138 Singlet

C4 (C-H) ~125-128 Doublet

C5 (C-H) ~122-125 Doublet

C6 (C-H) ~152-155 Doublet

Solvent: CDCls. Reference:
TMS (& = 0.00 ppm). Data is
representative and based on
typical values for similar

structures.[1][2]

1H NMR Data

The *H NMR spectrum reveals the number of different types of protons, their electronic
environments, and their neighboring protons. For 2-Chloroisonicotinaldehyde, the aromatic
protons of the pyridine ring and the aldehyde proton will show distinct signals.

Table 2: tH NMR Spectroscopic Data for 2-Chloroisonicotinaldehyde
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. . Coupling
Chemical Shift L .
Proton Multiplicity Constant (J, Integration
(3, ppm)
Hz)
CHO 9.9-10.1 Singlet - 1H
Doublet of
H4 7.8-8.0 ~8.0, 2.0 1H
Doublets
Doublet of
H5 74-7.6 ~8.0,5.0 1H
Doublets
Doublet of
H6 8.6-8.8 ~5.0, 2.0 1H
Doublets

Solvent: CDCls.
Reference: TMS
(6 =0.00 ppm).
Data is
representative
and based on
typical values for
similar
structures.[3][4]
[5]

Experimental Protocol for NMR Spectroscopy

A sample of 2-Chloroisonicotinaldehyde (typically 5-10 mg) is dissolved in approximately 0.6-
0.7 mL of a deuterated solvent, commonly chloroform-d (CDCIls), in a 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (&
= 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 or
500 MHz instrument. For *H NMR, standard acquisition parameters are used. For 13C NMR, a
proton-decoupled sequence is typically employed to simplify the spectrum to single lines for
each carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of 2-Chloroisonicotinaldehyde will be dominated by the characteristic
stretching frequencies of the aldehyde C=0 and C-H bonds, as well as vibrations from the
aromatic ring and the C-Cl bond.

Table 3: IR Spectroscopic Data for 2-Chloroisonicotinaldehyde

Functional Group Wavenumber (cm~2) Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aldehyde C-H Stretch 2850 - 2750 Medium, often two bands
Carbonyl (C=0) Stretch 1710 - 1690 Strong

Aromatic C=C Stretch 1600 - 1475 Medium to Strong

C-CI Stretch 800 - 600 Strong

Sample preparation: KBr pellet
or thin film. Data is
representative and based on
typical values for aromatic
aldehydes and chloro-
aromatics.[6][7][8][9]

Experimental Protocol for IR Spectroscopy

For a solid sample like 2-Chloroisonicotinaldehyde, the spectrum can be obtained using the
KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with dry
KBr powder and then pressed into a thin, transparent disk. Alternatively, a spectrum can be
recorded by dissolving the sample in a suitable solvent (like chloroform) and placing a drop of
the solution between two salt (e.g., NaCl or KBr) plates, allowing the solvent to evaporate to
leave a thin film. The analysis is performed using a Fourier-Transform Infrared (FTIR)
spectrometer.
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Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing
information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The mass spectrum of 2-Chloroisonicotinaldehyde will show a molecular ion peak
corresponding to its molecular weight. The presence of chlorine will be indicated by a
characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to
the natural abundance of the 3’Cl isotope.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloroisonicotinaldehyde

Possible Fragmentation

m/z lon
Pathway
141/143 [M]* Molecular lon
112/114 [M-CHOJ* Loss of the formyl radical
78 [CsHaN]* Loss of Cland CO

lonization method: Electron
lonization (EIl). Data is a
prediction based on common
fragmentation patterns of
aromatic aldehydes and
chlorinated compounds.[10]
[11)[12][13]

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, often via a direct insertion probe for a
solid or after separation by gas chromatography (GC-MS). In the ion source, the molecules are
bombarded with high-energy electrons (typically 70 eV in Electron lonization), causing them to
ionize and fragment. The resulting ions are then accelerated and separated based on their
mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) before
being detected.
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Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Chloroisonicotinaldehyde.

Compound Synthesis & Purification

Synthesis of 2-Chloroisonicotinaldehyde

:

Purification (e.g., Recrystallization, Chromatography)

‘/Spectrosco&ic Analysis

NMR Spectroscopy
(1H’ 13C)

IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Confirmation

Spectral Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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chloroisonicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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